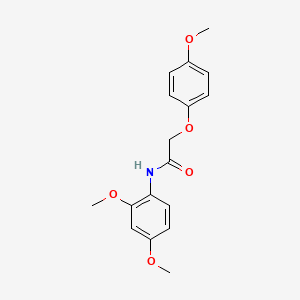![molecular formula C20H31N3 B5798330 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5798330.png)
1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine, also known as A-366, is a synthetic compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been shown to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine is not fully understood, but it is thought to involve the modulation of serotonin signaling in the brain. 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has been shown to increase the activity of 5-HT1A receptors, which leads to the release of neurotransmitters such as serotonin and dopamine. This modulation of neurotransmitter signaling is thought to underlie the anxiolytic and antidepressant effects of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine.
Biochemical and Physiological Effects:
1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in mood regulation. 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This reduction in HPA axis activity is thought to underlie the anxiolytic effects of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine is its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in mood regulation. 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has also been shown to have good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine is its relatively low selectivity for the 5-HT1A receptor, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine. One area of interest is the development of more selective compounds that target the 5-HT1A receptor with greater specificity. Another area of interest is the investigation of the potential therapeutic applications of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine in the treatment of mood disorders. Finally, there is a need for further studies to elucidate the mechanism of action of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine and its effects on neurotransmitter signaling in the brain.
Conclusion:
In conclusion, 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine is a synthetic compound that has been studied extensively for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of mood disorders. Further research is needed to fully understand the mechanism of action of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine involves a multi-step process that starts with the reaction of 1-(2-adamantyl)piperazine with 2-bromo-1-methylpyrrole. This intermediate product is then treated with sodium hydride and methyl iodide to form the final compound, 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine. The synthesis of 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has been studied extensively for its potential therapeutic applications. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of mood disorders.
Propiedades
IUPAC Name |
1-(2-adamantyl)-4-[(1-methylpyrrol-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3/c1-21-4-2-3-19(21)14-22-5-7-23(8-6-22)20-17-10-15-9-16(12-17)13-18(20)11-15/h2-4,15-18,20H,5-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVSCHVJVKNDLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN2CCN(CC2)C3C4CC5CC(C4)CC3C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Adamantyl)-4-[(1-methylpyrrol-2-yl)methyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5798247.png)
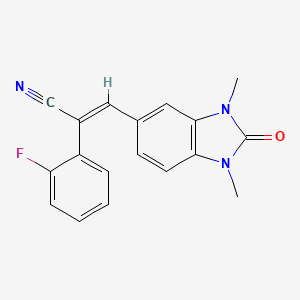
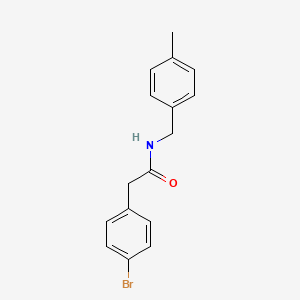
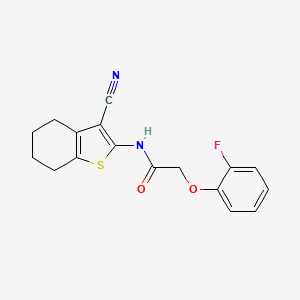
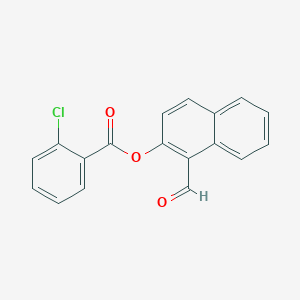

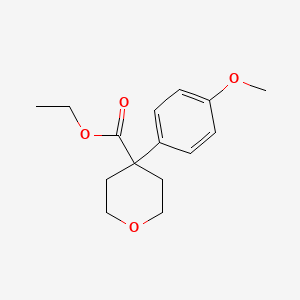
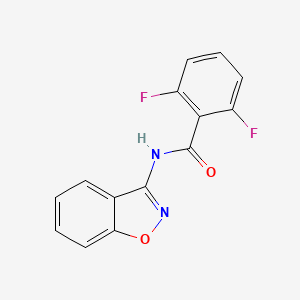
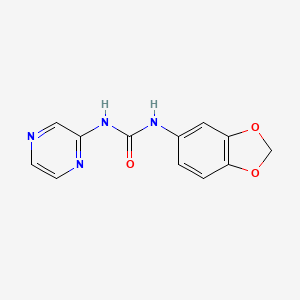


![N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5798337.png)
![2-chloro-5-{5-[2-(4-iodophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5798343.png)
